2-methylidene-1-azabicyclo[2.2.2]octan-3-one
Overview
Description
Methylene quinuclidinone is a biologically active compound known for its role in reactivating mutant p53 proteins, which are often associated with cancer development. This compound is derived from pro-drugs such as PRIMA-1 and eprenetapopt (APR-246), which are converted into methylene quinuclidinone within the body . Methylene quinuclidinone binds covalently to cysteine residues in mutant p53, restoring its wild-type function and contributing to cancer prevention .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylene quinuclidinone is synthesized from pro-drugs like PRIMA-1 and eprenetapopt (APR-246). These pro-drugs undergo intracellular conversion to form the reactive methylene quinuclidinone . The conversion involves the formation of a Michael acceptor, which then binds to cysteine residues in the target proteins .
Industrial Production Methods: The industrial production of methylene quinuclidinone primarily involves the synthesis of its precursor compounds, PRIMA-1 and eprenetapopt. These compounds are then converted into methylene quinuclidinone through controlled chemical reactions under specific conditions .
Chemical Reactions Analysis
Types of Reactions: Methylene quinuclidinone undergoes several types of chemical reactions, including:
Covalent Binding: It binds covalently to cysteine residues in proteins, particularly mutant p53.
Michael Addition: As a Michael acceptor, methylene quinuclidinone reacts with nucleophiles such as thiols in cysteine residues.
Common Reagents and Conditions:
Major Products Formed: The major product formed from the reaction of methylene quinuclidinone is the covalently modified protein, such as mutant p53 with restored wild-type function .
Scientific Research Applications
Methylene quinuclidinone has several scientific research applications, including:
Mechanism of Action
Methylene quinuclidinone exerts its effects by covalently binding to cysteine residues in mutant p53 proteins. This binding restores the wild-type function of p53, allowing it to regulate various cellular processes such as DNA repair, cell cycle arrest, and apoptosis . The molecular targets of methylene quinuclidinone include the cysteine residues in the core domain of mutant p53 . The binding of methylene quinuclidinone stabilizes the protein and restores its ability to bind to DNA and activate transcription .
Comparison with Similar Compounds
Methylene quinuclidinone is unique in its ability to reactivate mutant p53 proteins. Similar compounds include:
PRIMA-1: A pro-drug that is converted into methylene quinuclidinone within the body.
Eprenetapopt (APR-246): Another pro-drug that forms methylene quinuclidinone upon conversion.
These compounds share the common feature of being converted into methylene quinuclidinone, which then exerts its effects by binding to cysteine residues in mutant p53 . methylene quinuclidinone itself is the active compound responsible for the reactivation of mutant p53, making it a critical component in cancer therapy research .
Properties
IUPAC Name |
2-methylidene-1-azabicyclo[2.2.2]octan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-8(10)7-2-4-9(6)5-3-7/h7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWIWAGVOXDPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)C2CCN1CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-54-2, 5291-26-9 | |
Record name | 2-Methylenequinuclidin-3-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005832542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylene-3-quinuclidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-methylenequinuclidin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methylidene-1-azabicyclo[2.2.2]octan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLENE-3-QUINUCLIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBL6TAE47S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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